5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromofluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromofluoropyridine intermediate. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid . This intermediate can then undergo Suzuki-Miyaura coupling with an appropriate pyrrolidinone derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki-Miyaura coupling typically results in biaryl compounds.
Scientific Research Applications
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a bromofluoropyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Properties
IUPAC Name |
5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBINFAGRBUTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.